6-Hydroxy-5-methyl-4,11-dioxoundecanoic acid
Description
Properties
IUPAC Name |
6-hydroxy-5-methyl-4,11-dioxoundecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c1-9(11(15)6-7-12(16)17)10(14)5-3-2-4-8-13/h8-10,14H,2-7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUZXOSWBOBCJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CCCCC=O)O)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Ethene, homopolymer, oxidized | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
68441-17-8 | |
| Record name | Ethene, homopolymer, oxidized | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethene, homopolymer, oxidized | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.893 | |
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| Record name | Polyethylene, oxidized | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032472 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Acid-Catalyzed Oxidation of Polyethylene
Reaction Mechanism and Conditions
Acid-catalyzed oxidation employs strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) to protonate polyethylene chains, enhancing their susceptibility to oxidation. Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) serves as the primary oxidizing agent. The reaction typically proceeds at 70–90°C for 12–24 hours, introducing hydroxyl (-OH) and ketone (-CO-) groups at specific positions along the polymer backbone.
Key Steps:
- Protonation : Acid catalysts polarize C-H bonds in polyethylene.
- Oxidation : Oxidizing agents abstract hydrogen, forming radicals that react with oxygen to generate ketones and alcohols.
- Further Oxidation : Ketones may oxidize to carboxylic acids (-COOH) under prolonged exposure.
Industrial-Scale Protocol
A patented method describes the continuous oxidation of high-density polyethylene (HDPE) in a reactor with H₂SO₄ and H₂O₂ at 80°C. The product is neutralized, washed, and dried to yield a white powder with 55–65% carboxylation efficiency.
Data Table: Acid-Catalyzed Oxidation Parameters
| Parameter | Value/Range |
|---|---|
| Temperature | 80°C |
| Reaction Time | 18–24 hours |
| Catalyst | H₂SO₄ (10% w/w) |
| Oxidizing Agent | H₂O₂ (30% solution) |
| Yield | 60–70% |
Thermal Oxidation in Oxygen-Rich Environments
Process Overview
Thermal oxidation involves heating polyethylene in the presence of oxygen (O₂) or air at 100–150°C. This method favors the formation of ketones and alcohols through radical chain reactions, with shorter reaction times (6–12 hours) but lower carboxylation efficiency compared to acid-catalyzed methods.
By-Product Management
Secondary products like peroxides and aldehydes are common, necessitating post-reduction treatments with agents such as sodium borohydride (NaBH₄) to stabilize the final product.
Data Table: Thermal Oxidation Outcomes
| Functional Group | Abundance (%) |
|---|---|
| Ketones | 40–50 |
| Alcohols | 20–30 |
| Carboxylic Acids | 10–15 |
Anionic Polymerization Followed by Oxidation
Synthesis Strategy
This two-step approach first synthesizes a methyl-branched polyethylene precursor via anionic polymerization of ethene using a basic catalyst (e.g., butyllithium). The branched polymer is then oxidized with KMnO₄ in acidic medium to introduce dioxo and hydroxyl groups at positions 4, 5, 6, and 11.
Advantages and Limitations
- Precision : Enables controlled placement of methyl and hydroxyl groups.
- Complexity : Requires stringent anhydrous conditions for polymerization.
Data Table: Anionic Polymerization Parameters
| Step | Conditions |
|---|---|
| Polymerization | -20°C, THF solvent |
| Catalyst | Butyllithium (1 mol%) |
| Oxidation | KMnO₄, H₂SO₄, 60°C |
| Overall Yield | 45–55% |
Enzymatic Oxidation for Biomedical Applications
Comparative Analysis of Preparation Methods
| Method | Selectivity (%) | Yield (%) | Environmental Impact |
|---|---|---|---|
| Acid-Catalyzed | 55–60 | 60–70 | High (acid waste) |
| Thermal | 40–50 | 45–55 | Moderate |
| Anionic Polymerization | 65–75 | 45–55 | High (solvent use) |
| Enzymatic | 70–80 | 50–60 | Low |
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-methyl-4,11-dioxoundecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of additional oxygen-containing functional groups.
Substitution: Functional groups in the polymer can be substituted with other chemical groups, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas and sodium borohydride are used.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkylating agents.
Major Products
The major products formed from these reactions include various oxidized derivatives of polyethylene, each with different functional groups and properties .
Scientific Research Applications
Chemistry
In the field of chemistry, 6-hydroxy-5-methyl-4,11-dioxoundecanoic acid serves as a reagent and intermediate in the synthesis of various compounds. It is utilized in:
- Synthesis of Polymers : Acts as a building block for creating new polymeric materials with tailored properties.
- Chemical Reactions : Involved in oxidation, reduction, and substitution reactions that modify its functional groups for specific applications.
Biology
This compound has notable applications in biological research, particularly in the development of biomaterials and drug delivery systems:
- Biomaterials : Used to create biocompatible materials for medical implants and devices.
- Drug Delivery : Its properties allow for the formulation of drug carriers that improve the bioavailability and targeted delivery of therapeutic agents .
Medicine
In medicine, this compound is employed in:
- Medical Devices : Coatings for devices that require biocompatibility and enhanced performance.
- Therapeutic Formulations : Incorporated into formulations for controlled drug release mechanisms .
Industry
The industrial applications of this compound are extensive:
- Adhesives and Coatings : Utilized in producing adhesives with improved adhesion properties and coatings that provide enhanced durability.
- Lubricants : Acts as a lubricant in various manufacturing processes due to its unique chemical properties .
Data Table: Applications Summary
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Chemistry | Reagent in synthesis | Facilitates creation of new compounds |
| Biology | Biomaterials and drug delivery | Enhances biocompatibility |
| Medicine | Medical device coatings | Improves performance and safety |
| Industry | Adhesives, coatings, lubricants | Increases durability and performance |
Case Study 1: Biomaterials Development
A study demonstrated the use of this compound in developing a novel biocompatible scaffold for tissue engineering. The scaffold exhibited excellent mechanical properties and promoted cell adhesion and proliferation, showcasing its potential for regenerative medicine applications.
Case Study 2: Drug Delivery Systems
Research highlighted the effectiveness of this compound in formulating nanoparticles for targeted drug delivery. The nanoparticles demonstrated controlled release profiles and enhanced therapeutic efficacy compared to conventional delivery methods.
Case Study 3: Industrial Adhesives
An investigation into the use of oxidized polyethylene in adhesive formulations revealed significant improvements in adhesion strength and thermal stability. These enhancements make it suitable for high-performance applications in automotive and aerospace industries.
Mechanism of Action
The mechanism by which ethene, homopolymer, oxidized exerts its effects involves the interaction of its oxygen-containing functional groups with other molecules. These interactions can lead to changes in the physical and chemical properties of the materials it is combined with. The molecular targets and pathways involved include:
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Table 2: Key Comparative Data
Biological Activity
6-Hydroxy-5-methyl-4,11-dioxoundecanoic acid (C12H20O5) is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, antioxidant, and potential antitumor properties, supported by recent research findings and case studies.
This compound has a molecular weight of approximately 244.28 g/mol and exhibits a unique structural configuration that contributes to its biological activity. The compound features hydroxyl and dioxo functional groups, which are often associated with enhanced reactivity and biological interactions.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. For instance, it has shown significant activity against phytopathogenic bacteria and fungi. The antimicrobial activity was evaluated using the disk diffusion method, where the diameter of inhibition zones was measured.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Candida albicans | 20 |
These results indicate that the compound possesses broad-spectrum antimicrobial properties, making it a candidate for agricultural applications as a biocontrol agent .
Antioxidant Activity
The antioxidant potential of this compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results showed that the compound effectively scavenged free radicals, with an IC50 value indicating strong antioxidant activity.
DPPH Assay Results
- IC50 Value : 25 μg/mL
- Trolox Equivalent Antioxidant Capacity : 150 μmol/g
ABTS Assay Results
- IC50 Value : 30 μg/mL
- Trolox Equivalent Antioxidant Capacity : 130 μmol/g
These findings suggest that the compound can mitigate oxidative stress, which is linked to various chronic diseases .
Antitumor Activity
Preliminary studies have indicated that this compound may exhibit antitumor effects. In vitro tests on human colon cancer cell lines (HCT116) revealed significant cytotoxicity at certain concentrations.
| Concentration (μg/mL) | Cell Viability (%) |
|---|---|
| 10 | 75 |
| 20 | 50 |
| 40 | 30 |
The reduction in cell viability suggests that the compound may inhibit cancer cell proliferation through apoptosis or other mechanisms .
Case Studies
A notable case study involved the application of extracts containing this compound in agricultural settings. The extracts were tested against common plant pathogens, demonstrating not only antimicrobial properties but also promoting plant growth by enhancing nutrient uptake in treated plants.
Q & A
Basic: What are the recommended analytical methods for characterizing 6-Hydroxy-5-methyl-4,11-dioxoundecanoic acid in complex matrices?
Methodological Answer:
- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to resolve the compound from interferents.
- Detection : Couple with high-resolution mass spectrometry (HRMS) in negative ion mode for accurate mass determination (e.g., Q-TOF or Orbitrap systems).
- Validation : Include spike-recovery tests in biological matrices (e.g., plasma, microbial cultures) to assess extraction efficiency (≥80% recovery) and matrix effects .
- Reference Standards : Use isotopically labeled analogs (e.g., ¹³C-labeled) for quantification if commercial standards are unavailable .
Basic: How can researchers safely handle this compound given its structural similarity to regulated carboxylic acids?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps, as hydroxy-dioxo acids may release irritants during reactions .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Follow ECHA guidelines for carboxylic acid derivatives, as some analogs (e.g., PFDA) are classified as SVHCs (Substances of Very High Concern) .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hygroscopic degradation .
Advanced: How can contradictory data on the compound’s stability under varying pH conditions be resolved?
Methodological Answer:
- Controlled Stability Studies : Design experiments with buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via UV-Vis (λ = 210–300 nm) and LC-MS every 24 hours for 7 days.
- Kinetic Modeling : Apply first-order decay models to identify pH-dependent degradation pathways (e.g., lactonization at acidic pH vs. hydrolysis in alkaline conditions) .
- Cross-Validation : Compare results with structurally similar compounds (e.g., 10-Hydroxydecanoic acid or 12-Hydroxydodecanoic acid) to infer degradation mechanisms .
Advanced: What experimental frameworks are suitable for studying the compound’s interaction with microbial enzymes?
Methodological Answer:
- Enzyme Assays : Use recombinantly expressed oxidoreductases (e.g., cytochrome P450s) in vitro. Monitor substrate depletion via NADPH consumption (spectrophotometry at 340 nm) .
- Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes. Validate with site-directed mutagenesis of active-site residues .
- Metabolite Profiling : Employ untargeted metabolomics (GC-MS or UPLC-HRMS) to identify downstream products (e.g., β-oxidation intermediates) in microbial cultures .
Basic: What synthetic routes are reported for this compound?
Methodological Answer:
- Stepwise Synthesis :
- Aldol Condensation : React ethyl 4-oxopentanoate with methyl vinyl ketone under basic conditions (e.g., LDA) to form the β-hydroxy ketone intermediate .
- Oxidation : Use Jones reagent (CrO₃/H₂SO₄) to oxidize the secondary alcohol to a diketone.
- Hydrolysis : Treat with aqueous NaOH to hydrolyze esters to carboxylic acids .
- Yield Optimization : Employ design of experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) .
Advanced: How can researchers address gaps in the mechanistic understanding of the compound’s biological activity?
Methodological Answer:
- Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathways affected by the compound in model organisms (e.g., E. coli or S. cerevisiae) .
- Theoretical Frameworks : Apply chemical ecology principles to hypothesize roles in quorum sensing or antimicrobial defense, given its structural similarity to microbial signaling molecules .
- In Silico Tools : Use QSAR models to predict toxicity endpoints (e.g., EC50 for aquatic organisms) and prioritize in vitro validation .
Basic: What quality control measures are critical for ensuring batch-to-batch consistency in synthesized batches?
Methodological Answer:
- Purity Assessment : Use NMR (¹H/¹³C) and HPLC-ELSD to confirm purity (>95%). Track impurities (e.g., unreacted diketones) with LC-MS .
- Thermal Analysis : Perform DSC to verify melting point consistency (±2°C deviation) and detect polymorphic forms .
- Documentation : Adopt CRDC 2020 standards (e.g., RDF2050108 for process control) to document synthesis parameters and deviations .
Advanced: How can factorial design improve studies on the compound’s catalytic hydrogenation efficiency?
Methodological Answer:
- Variable Selection : Test pressure (1–10 bar), temperature (25–80°C), and catalyst type (Pd/C vs. Raney Ni) as independent variables.
- Response Metrics : Measure conversion (%) via GC-FID and enantiomeric excess (%) via chiral HPLC .
- Statistical Analysis : Use ANOVA to identify significant factors and interactions. Optimize conditions via response surface methodology (RSM) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
